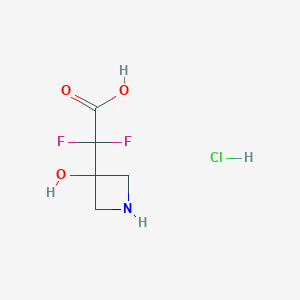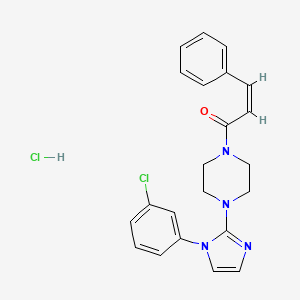
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a difluoro group and a hydroxyl group attached to an azetidine ring, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 3-hydroxyazetidine: Reacting 3-hydroxyazetidine with difluoroacetic acid under acidic conditions to form the desired product.
From azetidine derivatives: Using azetidine derivatives as starting materials and introducing difluoroacetic acid through a series of chemical reactions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to achieve the desired product.
化学反应分析
Types of Reactions: 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoro group can be reduced to form a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or difluoro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides and aprotic solvents are often employed.
Major Products Formed:
Oxidation: Formation of 2,2-difluoro-2-(3-oxoazetidin-3-yl)acetic acid.
Reduction: Formation of 2,2-difluoro-2-(3-hydroxymethylazetidin-3-yl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through specific molecular targets and pathways. The hydroxyl group and difluoro group play crucial roles in its mechanism of action, interacting with enzymes, receptors, or other biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride: Similar structure with an additional methyl group.
2,2-Difluoro-2-(3-oxoazetidin-3-yl)acetic acid: Oxidized form of the compound.
2,2-Difluoro-2-(3-hydroxymethylazetidin-3-yl)acetic acid: Reduced form of the compound.
Uniqueness: 2,2-Difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is unique due to its specific combination of difluoro and hydroxyl groups on the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO3.ClH/c6-5(7,3(9)10)4(11)1-8-2-4;/h8,11H,1-2H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMISKBBLCUYYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(C(=O)O)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)

![1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione](/img/structure/B2922867.png)



![4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2922875.png)
![N-cyclopentyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2922876.png)

![(E)-N'-(2,5-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]carbamimidothioic acid](/img/structure/B2922880.png)



![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)
